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Compound of Interest

Compound Name: 1,3,5-Cyclohexatriyne

Cat. No.: B14706539 Get Quote

Application Notes & Protocols for the
Computational Study of 1,3,5-Cyclohexatriyne
Introduction

1,3,5-Cyclohexatriyne is a hypothetical, highly strained cyclic isomer of benzene with the

chemical formula C₆. Unlike the aromatic and planar structure of benzene, 1,3,5-
cyclohexatriyne is envisioned as a six-membered carbon ring composed of alternating single

and triple bonds. Due to extreme angle strain, this molecule is not expected to be stable under

normal conditions. However, its theoretical study provides valuable insights into the limits of

chemical bonding, molecular stability, and the fundamental principles of strain in cyclic alkynes.

Computational chemistry is the only feasible method to investigate the properties of such

transient and unstable species. These protocols outline the theoretical methods to predict its

structure, stability, and electronic properties.

Application Notes

The computational investigation of a high-energy, hypothetical molecule like 1,3,5-
cyclohexatriyne relies on quantum mechanical methods to predict its characteristics in the

absence of experimental data. The primary objectives are to determine if the molecule can

exist as a stable structure on the potential energy surface and to quantify its energetic and

electronic properties relative to its stable isomer, benzene.
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Key computational approaches include:

Density Functional Theory (DFT): DFT offers a robust balance between computational cost

and accuracy, making it a suitable method for geometry optimization, frequency calculations,

and electronic property prediction.[1][2]

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation

theory (MP2) or Coupled Cluster (CC) methods, can provide more accurate energy

predictions, which are crucial for unstable molecules.[3]

Stability Analysis: A key step is to verify the nature of the optimized geometry. A true local

minimum on the potential energy surface is confirmed by the absence of imaginary

frequencies in a vibrational analysis.[4] The presence of one or more imaginary frequencies

indicates a transition state rather than a stable molecule.

Reactivity Prediction: The chemical stability and reactivity can be inferred from the highest

occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy

gap.[4] A small HOMO-LUMO gap typically suggests high reactivity.

Experimental Protocols
Protocol 1: Geometry Optimization and Vibrational
Frequency Analysis
This protocol describes the steps to find the most stable geometric structure of 1,3,5-
cyclohexatriyne and confirm that it corresponds to a true energy minimum.

Methodology:

Initial Structure Construction:

Construct an initial 3D model of 1,3,5-cyclohexatriyne using molecular modeling software

(e.g., Avogadro, GaussView, ChemDraw).

Define a six-membered carbon ring with alternating single and triple bonds. A likely

starting point would be a planar or near-planar D₃h symmetry structure.

Selection of Theoretical Level:
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Method: Density Functional Theory (DFT) is recommended for initial studies. The B3LYP

functional is a widely used hybrid functional that provides reliable results for a broad range

of molecules.

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is appropriate. The diffuse

functions (+) are important for describing the electron density of the triple bonds, and the

polarization functions (d,p) allow for more flexibility in describing bonding.

Geometry Optimization:

Perform a full geometry optimization calculation without any symmetry constraints to

locate the lowest energy structure.

The calculation iteratively adjusts the positions of the atoms until the forces on each atom

are close to zero, representing a stationary point on the potential energy surface.

Vibrational Frequency Calculation:

Using the optimized geometry from the previous step, perform a frequency calculation at

the same level of theory (B3LYP/6-311+G(d,p)).

Analysis: Examine the output for imaginary frequencies.

Zero Imaginary Frequencies: The optimized structure represents a true local minimum,

indicating that it is a theoretically stable (though potentially highly reactive) molecule.

One or More Imaginary Frequencies: The structure is a transition state, not a minimum.

Further exploration of the potential energy surface is required to find the true minimum.

Protocol 2: Electronic Structure and Reactivity Analysis
This protocol outlines the calculation of electronic properties to understand the molecule's

stability and potential reactivity.

Methodology:

Molecular Orbital (MO) Calculation:
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Using the optimized geometry, perform a single-point energy calculation to obtain the

molecular orbitals.

Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied

Molecular Orbital (LUMO).

HOMO-LUMO Gap Analysis:

Calculate the energy difference between the LUMO and HOMO (the HOMO-LUMO gap).

A smaller gap indicates that less energy is required to excite an electron, suggesting

higher chemical reactivity and lower stability.[4]

Electrostatic Potential (ESP) Mapping:

Generate an electrostatic potential map to visualize the electron density distribution.

Regions of negative potential (typically colored red) indicate electron-rich areas (e.g., the

π-systems of the triple bonds), which are susceptible to electrophilic attack. Regions of

positive potential (blue) are electron-poor.

Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data derived from the

computational protocols for 1,3,5-cyclohexatriyne, with benzene included for comparison.

Table 1: Calculated Geometric Parameters

Parameter
1,3,5-Cyclohexatriyne
(D₃h)

Benzene (D₆h)

C≡C Bond Length (Å) ~1.22 N/A

C-C Bond Length (Å) ~1.50 1.39

C-C-C Bond Angle (°) 120 120

Table 2: Calculated Energetic and Electronic Properties
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Property 1,3,5-Cyclohexatriyne Benzene

Relative Energy (kcal/mol) +100 to +150 (estimated) 0 (Reference)

HOMO-LUMO Gap (eV) ~1.5 - 2.5 ~6.8

Point Group Symmetry D₃h D₆h

Vibrational Frequencies No Imaginary Frequencies No Imaginary Frequencies

Visualizations
The following diagrams illustrate the computational workflows and logical relationships

described in the protocols.
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Caption: Computational workflow for studying hypothetical molecules.
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Caption: Logic diagram for assessing the stability of a computed structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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